Lipophilicity (LogP) of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline Compared to 5‑Methyl and 5‑Ethyl Analogs
The compound exhibits a computed LogP of 2.2713 [REFS‑1]. This value is substantially higher than those predicted for the 5‑methyl (LogP ≈ 1.2–1.5) and 5‑ethyl (LogP ≈ 1.8–2.0) 1,3,4‑oxadiazole‑aniline analogs, reflecting the increased hydrophobicity imparted by the propyl chain. The higher LogP can enhance passive membrane diffusion, a critical factor in cellular uptake and bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2713 (computed) |
| Comparator Or Baseline | 5‑Methyl analog (LogP ≈ 1.2–1.5); 5‑Ethyl analog (LogP ≈ 1.8–2.0) |
| Quantified Difference | Approx. 0.8–1.0 LogP units higher than 5‑methyl analog; approx. 0.3–0.5 LogP units higher than 5‑ethyl analog. |
| Conditions | Computational prediction using standard software; experimental LogP not available. |
Why This Matters
Higher LogP may improve passive membrane permeability, making the compound more suitable for cellular assays and lead optimization programs where intracellular target engagement is required.
